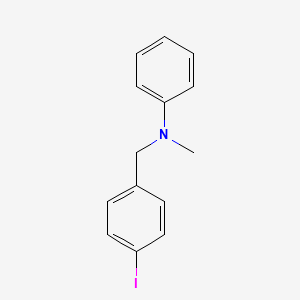
N-(4-Iodobenzyl)-N-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Iodobenzyl)-N-methylaniline is an organic compound characterized by the presence of an iodine atom attached to a benzyl group, which is further connected to a methylaniline moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Iodobenzyl)-N-methylaniline typically involves the reaction of 4-iodobenzyl bromide with N-methylaniline. The reaction is carried out in the presence of a base, such as potassium carbonate, in an appropriate solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-Iodobenzyl)-N-methylaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of the corresponding benzyl derivative
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride
Major Products Formed:
- Substitution reactions yield various substituted benzyl derivatives.
- Oxidation reactions produce N-oxide derivatives.
- Reduction reactions result in the formation of benzyl derivatives .
Applications De Recherche Scientifique
N-(4-Iodobenzyl)-N-methylaniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and as an intermediate in the production of dyes and pigments
Mécanisme D'action
The mechanism of action of N-(4-Iodobenzyl)-N-methylaniline involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to various biological targets. The benzyl and methylaniline moieties contribute to the compound’s overall hydrophobicity and electronic properties, affecting its interaction with enzymes and receptors .
Comparaison Avec Des Composés Similaires
- N-(4-Bromobenzyl)-N-methylaniline
- N-(4-Chlorobenzyl)-N-methylaniline
- N-(4-Fluorobenzyl)-N-methylaniline
Comparison: N-(4-Iodobenzyl)-N-methylaniline is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability enhance its ability to participate in halogen bonding and other interactions, making it a valuable compound in various chemical and biological applications .
Propriétés
Numéro CAS |
914636-96-7 |
|---|---|
Formule moléculaire |
C14H14IN |
Poids moléculaire |
323.17 g/mol |
Nom IUPAC |
N-[(4-iodophenyl)methyl]-N-methylaniline |
InChI |
InChI=1S/C14H14IN/c1-16(14-5-3-2-4-6-14)11-12-7-9-13(15)10-8-12/h2-10H,11H2,1H3 |
Clé InChI |
VHJFOMHXRYUZPP-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC=C(C=C1)I)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Bis(acetyloxy)-4-{[1-hydroxy-3-(octadecanoyloxy)propan-2-yl]oxy}-4-oxobutanoic acid](/img/structure/B12066381.png)
![2-[(4-tert-Butylphenyl)methoxy]benzoic acid](/img/structure/B12066384.png)
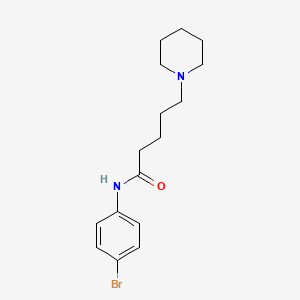
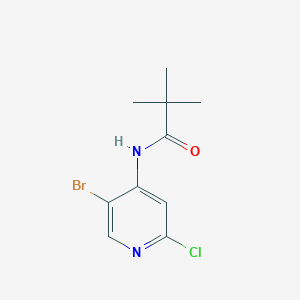
![{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(2,2,2-trifluoroethyl)amine](/img/structure/B12066401.png)


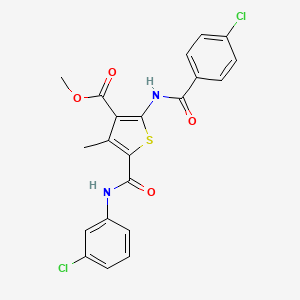

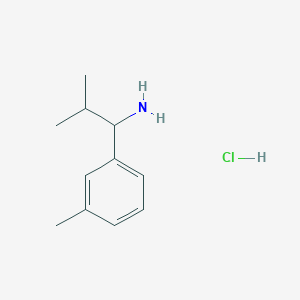
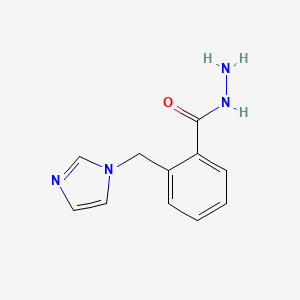


![N-[[1-(methylamino)cyclopropyl]methyl]pyridine-3-amine trihydrochloride](/img/structure/B12066469.png)
